molecular formula C16H23ClIN B8528340 1-{[1-(4-Chlorophenyl)cyclopropyl]methyl}-1-ethylpyrrolidin-1-ium iodide CAS No. 756860-21-6

1-{[1-(4-Chlorophenyl)cyclopropyl]methyl}-1-ethylpyrrolidin-1-ium iodide

Cat. No. B8528340
Key on ui cas rn: 756860-21-6
M. Wt: 391.72 g/mol
InChI Key: HFCZXWINXCKCMH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US07083714B2

Procedure details

1-[1-(4-chloro-phenyl)-cyclopropylmethyl]-1-ethyl-pyrrolidinium iodide is prepared from the reaction of the parent amine 1-[1-(4-chloro-phenyl)-cyclopropylmethyl]-pyrrolidine with ethyl iodide. A 100 gm (0.42 mole) of the amine, 1-[1-(4-chloro-phenyl)-cyclopropylmethyl]-pyrrolidine, is dissolved in 1000 ml anhydrous methanol in a 3-litre 3-necked reaction flask (equipped with a mechanical stirrer and a reflux condenser). To this solution, 98 gm (0.62 mole) of ethyl iodide is added, and the mixture is stirred at room temperature for 72 hours. Then, 39 gm (0.25 mol.) of ethyl iodide is added and the mixture is heated at reflux for 3 hours. The reaction mixture is cooled down and excess ethyl iodide and the solvent are removed at reduced pressure on a rotary evaporator. The obtained dark tan-colored solids (162 gm) are further purified by dissolving in acetone (500 ml) followed by precipitation by adding diethyl ether. Filtration and air-drying the obtained solids gives 153 gm (93% yield) of the desired 1-[1-(4-chloro-phenyl)-cyclopropylmethyl]-1-ethyl-pyrrolidinium iodide as a white powder. The product is pure by 1H and 13C-NMR analysis.
[Compound]
Name
amine 1-[1-(4-chloro-phenyl)-cyclopropylmethyl]-pyrrolidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
amine
Quantity
100 g
Type
reactant
Reaction Step Two
Name
1-[1-(4-chloro-phenyl)-cyclopropylmethyl]-pyrrolidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Two
Quantity
98 g
Type
reactant
Reaction Step Three
Quantity
39 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([I:3])[CH3:2].[Cl:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]2([CH2:14][N:15]3[CH2:19][CH2:18][CH2:17][CH2:16]3)[CH2:13][CH2:12]2)=[CH:7][CH:6]=1>CO>[I-:3].[Cl:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]2([CH2:14][N+:15]3([CH2:1][CH3:2])[CH2:19][CH2:18][CH2:17][CH2:16]3)[CH2:12][CH2:13]2)=[CH:7][CH:6]=1 |f:3.4|

Inputs

Step One
Name
amine 1-[1-(4-chloro-phenyl)-cyclopropylmethyl]-pyrrolidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)I
Step Two
Name
amine
Quantity
100 g
Type
reactant
Smiles
Name
1-[1-(4-chloro-phenyl)-cyclopropylmethyl]-pyrrolidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1(CC1)CN1CCCC1
Name
Quantity
1000 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
98 g
Type
reactant
Smiles
C(C)I
Step Four
Name
Quantity
39 g
Type
reactant
Smiles
C(C)I

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 72 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(equipped with a mechanical stirrer and a reflux condenser)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled down
CUSTOM
Type
CUSTOM
Details
excess ethyl iodide and the solvent are removed at reduced pressure on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The obtained dark tan-colored solids (162 gm) are further purified
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving in acetone (500 ml)
CUSTOM
Type
CUSTOM
Details
followed by precipitation
ADDITION
Type
ADDITION
Details
by adding diethyl ether
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
air-drying the obtained solids

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
[I-].ClC1=CC=C(C=C1)C1(CC1)C[N+]1(CCCC1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 153 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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